6-Chloro-5-fluoro-1h-indole-3-carboxylic acid

Descripción

BenchChem offers high-quality 6-Chloro-5-fluoro-1h-indole-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-5-fluoro-1h-indole-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

6-chloro-5-fluoro-1H-indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClFNO2/c10-6-2-8-4(1-7(6)11)5(3-12-8)9(13)14/h1-3,12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYZWQWXXUXTWSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1F)Cl)NC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20669118 | |

| Record name | 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20669118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

920023-30-9 | |

| Record name | 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20669118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

6-Chloro-5-fluoro-1h-indole-3-carboxylic acid chemical structure and physical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-5-fluoro-1H-indole-3-carboxylic acid is a halogenated indole derivative that has garnered significant interest within the pharmaceutical and medicinal chemistry sectors. The indole scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities. The specific substitution pattern of a chlorine atom at the 6-position and a fluorine atom at the 5-position of the indole ring, combined with a carboxylic acid at the 3-position, imparts unique physicochemical and pharmacological properties to the molecule.

The introduction of halogen atoms, particularly fluorine and chlorine, is a well-established strategy in medicinal chemistry to modulate a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] The electron-withdrawing nature of these halogens can influence the acidity of the carboxylic acid and the overall electron distribution of the indole ring system, thereby affecting its reactivity and potential for intermolecular interactions. This guide provides a comprehensive overview of the chemical structure, physical properties, synthesis, and potential applications of 6-chloro-5-fluoro-1H-indole-3-carboxylic acid, serving as a valuable resource for professionals in the field of drug discovery and development.

Chemical Structure and Physicochemical Properties

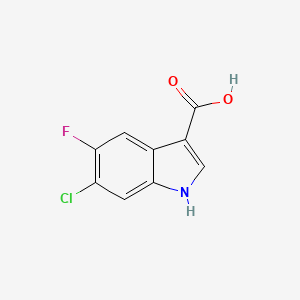

The chemical structure of 6-chloro-5-fluoro-1H-indole-3-carboxylic acid is characterized by a bicyclic indole core. A chlorine atom is attached to the C6 position and a fluorine atom to the C5 position of the benzene ring portion of the indole. A carboxylic acid group is substituted at the C3 position of the pyrrole ring.

Caption: Chemical structure of 6-chloro-5-fluoro-1H-indole-3-carboxylic acid.

A summary of the key physicochemical properties of 6-chloro-5-fluoro-1H-indole-3-carboxylic acid is provided in the table below. These properties are crucial for understanding the compound's behavior in various experimental and biological systems.

| Property | Value | Source |

| CAS Number | 920023-30-9 | [3] |

| Molecular Formula | C₉H₅ClFNO₂ | [4] |

| Molecular Weight | 213.59 g/mol | [4] |

| Boiling Point | 455.395°C at 760 mmHg (Calculated) | [3] |

| Density | 1.636 g/cm³ (Calculated) | [3] |

| Refractive Index | 1.698 (Calculated) | [3] |

| Flash Point | 229.215°C (Calculated) | [3] |

Synthesis and Reactivity

A potential synthetic pathway could start from a suitably substituted aniline, which undergoes diazotization followed by a Japp-Klingemann reaction with a β-ketoester to form a hydrazone. This intermediate can then be cyclized under acidic conditions (Fischer indole synthesis) to yield the indole core with an ester group at the 3-position. Subsequent hydrolysis of the ester would afford the desired carboxylic acid.

Alternatively, a more modern approach might involve a palladium-catalyzed cross-coupling reaction to construct the indole ring system. For instance, a properly substituted o-haloaniline could be coupled with an alkyne bearing a carboxylic acid or a precursor group.

The reactivity of 6-chloro-5-fluoro-1H-indole-3-carboxylic acid is dictated by the functional groups present. The carboxylic acid group can undergo typical reactions such as esterification, amide bond formation, and reduction. The indole ring itself is susceptible to electrophilic substitution, although the presence of the electron-withdrawing halogen and carboxyl groups will influence the regioselectivity of such reactions. The N-H of the indole can be deprotonated and alkylated or acylated.

Caption: Generalized synthetic workflow for indole-3-carboxylic acids.

Potential Applications in Drug Discovery

Indole-3-carboxylic acid and its derivatives are recognized for their diverse biological activities and have been explored as potential therapeutic agents for a variety of diseases.[5][6][7] The incorporation of chlorine and fluorine atoms into the indole scaffold can enhance pharmacological properties, making 6-chloro-5-fluoro-1H-indole-3-carboxylic acid a valuable building block in drug discovery programs.[2][8]

The carboxylic acid moiety can serve as a key interaction point with biological targets, forming hydrogen bonds or salt bridges. It can also act as a bioisostere for other functional groups.[9] The halogen substitutions can improve membrane permeability and metabolic stability, and can also participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding.

Given the broad spectrum of activities associated with indole derivatives, 6-chloro-5-fluoro-1H-indole-3-carboxylic acid could be investigated for its potential as an antimicrobial, antiviral, anticancer, or anti-inflammatory agent. For example, some indole-3-carboxylic acid conjugates have shown promising antimicrobial activity by targeting enzymes like DNA gyrase.[6] Furthermore, fluorinated indoles are utilized in the development of therapeutics for neurological disorders.[1][8]

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 6-chloro-5-fluoro-1H-indole-3-carboxylic acid. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and storage.[10][11][12] In general, it should be handled in a well-ventilated area, and personal protective equipment such as gloves, safety glasses, and a lab coat should be worn. Avoid inhalation of dust and contact with skin and eyes.[10][11][12]

Conclusion

6-Chloro-5-fluoro-1H-indole-3-carboxylic acid is a synthetically valuable compound with significant potential in the field of medicinal chemistry and drug discovery. Its unique substitution pattern of both chlorine and fluorine on the indole core, combined with the versatile carboxylic acid handle, makes it an attractive starting material for the synthesis of novel bioactive molecules. Further research into its synthesis, reactivity, and biological properties is warranted to fully explore its therapeutic potential.

References

-

6-Chloro-5-fluoro-1H-indole | C8H5ClFN | CID 2773648. PubChem. [Link]

-

1H-Indole-3-carboxylic acid, 6-chloro-5-fluoro-. Chemical Substance Information. [Link]

- Synthetic method for indole-3-carboxaldehyde compounds.

-

6-Fluoro-1H-indole-3-carboxylic acid. PMC. [Link]

-

Supporting information. The Royal Society of Chemistry. [Link]

-

6-Chloro-5-fluoroindole: A Vital Intermediate for Pharmaceutical Research. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

5-fluoro-1H-indole-3-carboxylic acid | C9H6FNO2 | CID 17750930. PubChem. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. [Link]

-

4-CHLORO-5-FLUOROINDOLE-6-CARBOXYLIC-ACID - Optional[13C NMR]. SpectraBase. [Link]

-

Synthesis of 5-Fluoroindole-5-13C. Diva-portal.org. [Link]

-

practical synthesis of 1h-indazole-3-carboxylic acid and its derivatives. [Link]

-

Robust Synthesis of Methyl 5-Chloro-4-fluoro-1H-indole-2-carboxylate: A Key Intermediate in the Preparation of an HIV NNRTI Candidate. ACS Publications. [Link]

-

Pd-Catalyzed One-Pot Synthesis of Indole-3-carboxylic Acids via a Sequential Water-Mediated Nucleophilic Addition to Amides/Esters and Carbon–Heteroatom Cross-Coupling Reaction Strategy. ACS Publications. [Link]

-

Recent developments in the practical application of novel carboxylic acid bioisosteres. CORA. [Link]

-

The Crucial Role of 6-Fluoro-2-methyl-1H-indole in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents: the design, solid phase peptide synthesis, in vitro biological evaluation, and molecular docking study. RSC Publishing. [Link]

-

5-Fluoro-1H-indole-3-carboxylic acid. PMC. [Link]

-

5-Fluoro-1h-Indole-3-Carboxylic Acid. Acta - Amanote Research. [Link]

-

Indoles. AMERICAN ELEMENTS®. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid (CAS 920023-30-9) | Physicochemical properties, SDS, safety information & Suppliers - chemBlink [chemblink.com]

- 4. 920023-30-9|6-Chloro-5-fluoro-1H-indole-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents: the design, solid phase peptide synthesis, in vitro biological evaluation, and molecular docking study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. nbinno.com [nbinno.com]

- 9. DSpace [cora.ucc.ie]

- 10. fishersci.com [fishersci.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Molecular Weight and Exact Mass of 6-Chloro-5-fluoro-1H-indole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the molecular weight and exact mass of the compound 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid. It is designed to serve as a practical resource for researchers and professionals in drug development and analytical chemistry, offering both theoretical understanding and actionable experimental protocols.

Fundamental Concepts: Molecular Weight vs. Exact Mass

In the realm of chemical analysis, the terms "molecular weight" and "exact mass" are often used interchangeably, yet they represent distinct and fundamentally different properties of a molecule. A precise understanding of this distinction is critical for the accurate characterization of compounds such as 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid.

Molecular Weight (or Average Molecular Mass) is a weighted average of the masses of all the naturally occurring isotopes of the elements within a molecule. The calculation is based on the standard atomic weights of the constituent elements, which themselves are weighted averages of the masses of their stable isotopes, taking into account their natural abundance on Earth.[1][2] For this reason, molecular weight is an averaged value and is particularly useful in stoichiometric calculations for bulk materials.[3]

Exact Mass (or Monoisotopic Mass) , in contrast, is the calculated mass of a molecule containing only the most abundant, stable isotope of each of its constituent elements.[4][5] This value is not an average but a precise measure of a single, specific isotopic combination. The determination of exact mass is a cornerstone of high-resolution mass spectrometry, enabling the unambiguous identification of molecular formulas.[6]

For 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid, with the molecular formula C₉H₅ClFNO₂ , the distinction is paramount for its definitive identification and characterization.

Calculated Physicochemical Properties

The foundational step in the analysis of 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid is the theoretical calculation of its molecular weight and exact mass based on its molecular formula.

Molecular Formula Determination

The molecular formula is derived from the chemical structure of 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid. The base structure is an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The IUPAC name specifies the substituents and their positions on this indole core.

Calculation of Molecular Weight and Exact Mass

To perform these calculations, the standard atomic weights and monoisotopic masses of the constituent elements are required. These values are established and periodically revised by the International Union of Pure and Applied Chemistry (IUPAC).[7]

| Element | Standard Atomic Weight (Da) | Most Abundant Isotope | Monoisotopic Mass (Da) |

| Carbon (C) | 12.011 | ¹²C | 12.000000 |

| Hydrogen (H) | 1.008 | ¹H | 1.007825 |

| Chlorine (Cl) | 35.453 | ³⁵Cl | 34.968853 |

| Fluorine (F) | 18.998403 | ¹⁹F | 18.998403 |

| Nitrogen (N) | 14.007 | ¹⁴N | 14.003074 |

| Oxygen (O) | 15.999 | ¹⁶O | 15.994915 |

Molecular Weight Calculation:

(9 × 12.011) + (5 × 1.008) + (1 × 35.453) + (1 × 18.998403) + (1 × 14.007) + (2 × 15.999) = 213.58 g/mol

Exact Mass Calculation:

(9 × 12.000000) + (5 × 1.007825) + (1 × 34.968853) + (1 × 18.998403) + (1 × 14.003074) + (2 × 15.994915) = 213.000000 Da

| Property | Calculated Value |

| Molecular Formula | C₉H₅ClFNO₂ |

| Molecular Weight | 213.58 g/mol |

| Exact Mass | 213.000000 Da |

Experimental Determination: High-Resolution Mass Spectrometry

The experimental verification of the exact mass of 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid is most accurately achieved using high-resolution mass spectrometry (HRMS).[8] Techniques such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometry provide the necessary mass accuracy and resolution to distinguish the target compound from other molecules with the same nominal mass.[6] Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, as it minimizes fragmentation and preserves the molecular ion.[9]

Experimental Workflow

The following diagram illustrates the general workflow for the determination of the exact mass of 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid using ESI-HRMS.

Caption: Workflow for the determination of the exact mass of 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid by ESI-HRMS.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the accurate mass determination of 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid using an Orbitrap mass spectrometer with an ESI source.

1. Sample Preparation:

-

Rationale: Proper sample preparation is crucial to avoid contamination and ensure optimal ionization.[10] The concentration is optimized to prevent detector saturation and ion suppression effects.[11]

-

Procedure:

-

Accurately weigh approximately 1 mg of 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid.

-

Dissolve the compound in 1 mL of a high-purity solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.[1]

-

Perform a serial dilution of the stock solution with the same solvent to achieve a final concentration of 1-10 µg/mL.

-

Filter the final diluted sample through a 0.2 µm syringe filter to remove any particulate matter that could clog the instrument's fluidics.[10]

-

2. Instrument Calibration:

-

Rationale: Regular calibration of the mass spectrometer is essential to ensure high mass accuracy. An external calibration using a standard solution with known masses across a wide m/z range is performed before the analysis.[12]

-

Procedure:

-

Prepare a fresh calibration solution according to the manufacturer's recommendations (e.g., Thermo Scientific™ Pierce™ FlexMix Calibration Solution).

-

Set up the mass spectrometer for infusion of the calibration solution.

-

Initiate the automated calibration routine in the instrument control software. The software will identify the known m/z peaks and generate a new calibration file.[13]

-

Ensure the calibration report indicates a low mass error (typically < 2 ppm).

-

3. Data Acquisition:

-

Rationale: The sample is introduced into the ESI source, where it is ionized. High-resolution full scan data is acquired to measure the m/z of the molecular ion with high precision. An internal lock mass can be used to correct for any mass drift during the analysis.[14]

-

Procedure:

-

Introduce the prepared sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Set the ESI source parameters (e.g., spray voltage, capillary temperature) to achieve a stable ion signal. For a carboxylic acid, negative ion mode ([M-H]⁻) is often preferred.

-

Set the mass spectrometer to acquire data in full scan mode over a relevant m/z range (e.g., m/z 100-500).

-

Set the resolution to a high value (e.g., 120,000 at m/z 200) to ensure accurate mass measurement.[8]

-

If available and necessary, enable an internal lock mass to provide real-time mass correction.

-

Acquire data for a sufficient duration to obtain a high-quality averaged spectrum.

-

4. Data Analysis:

-

Rationale: The acquired data is processed to determine the experimental exact mass of the molecular ion and compare it to the theoretical value. The mass error, expressed in parts per million (ppm), is a measure of the accuracy of the measurement.

-

Procedure:

-

Using the instrument's data analysis software, extract the mass spectrum for the acquired data.

-

Identify the peak corresponding to the molecular ion of 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid (e.g., [M-H]⁻ at a nominal m/z of 212).

-

Determine the centroid of this peak to obtain the experimental m/z value to several decimal places.

-

Calculate the mass error using the following formula: Mass Error (ppm) = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] × 10⁶

-

A mass error of < 5 ppm is generally considered acceptable for the confirmation of a molecular formula.[15]

-

Conclusion

The accurate determination of the molecular weight and, more importantly, the exact mass of 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid is a critical step in its chemical characterization. While molecular weight is a useful value for stoichiometric calculations, the exact mass, determined by high-resolution mass spectrometry, provides a higher level of confidence in the molecular formula. The detailed protocol provided in this guide offers a robust framework for researchers to obtain high-quality, reliable data, thereby supporting the advancement of drug discovery and development programs.

References

-

IUPAC. (2018, June 5). Standard atomic weights of 14 chemical elements revised. IUPAC | International Union of Pure and Applied Chemistry. [Link]

-

Meija, J. (2022). Monoisotopic Mass?. Journal of the American Society for Mass Spectrometry, 33(1), 5–10. [Link]

-

Coplen, T. B., & Peiser, H. S. (2017). A 2016 Four-Figure Table of Standard and Conventional Atomic Weights. Journal of Chemical Education, 94(3), 313–315. [Link]

-

Wikipedia. (2024). Standard atomic weight. [Link]

-

Wikipedia. (2024). Monoisotopic mass. [Link]

-

IUPAC. (n.d.). Standard atomic weights. The IUPAC Compendium of Chemical Terminology. [Link]

-

IUPAC Commission on Isotopic Abundances and Atomic Weights. (2023). Atomic Weights of the Elements 2023. [Link]

-

University of Bristol. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. [Link]

-

Commission on Isotopic Abundances and Atomic Weights. (n.d.). Monoisotopic elements. [Link]

-

Meija, J. (2022). Monoisotopic Mass?. PubMed. [Link]

-

University of Missouri. (2026, February 23). Calculating Exact Masses. Mass Spectrometry Facility. [Link]

-

University of Wollongong. (n.d.). Sample preparation for UOW Low and High Resolution Mass Spectral Service. [Link]

-

University of Wisconsin-Madison. (n.d.). Sample Preparation & Autosampler Vials for ESI-MS. [Link]

-

PubMed. (2016, June 30). Mass measurement accuracy of the Orbitrap in intact proteome analysis. [Link]

-

ResearchGate. (2025, January 11). Can we do post-acquisition mass calibration on Thermo mass spectra?. [Link]

-

WVU Shared Research Facilities. (2014, December 28). SAMPLE PREPARATION GUIDE FOR SYNTHETIC ORGANIC CHEMICALS. [Link]

-

The Royal Society of Chemistry. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules. [Link]

-

Mass Spectrometry Facility. (n.d.). Sample Preparation and Submission Guidelines. [Link]

-

Spectroscopy Online. (2007, June 1). Dealing With the Masses: A Tutorial on Accurate Masses, Mass Uncertainties, and Mass Defects. [Link]

-

ACS Publications. (2014, January 29). Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence. [Link]

-

PubMed. (2016, April 15). High-resolution mass spectrometry of small molecules bound to membrane proteins. [Link]

-

Chemical Substance Information. (n.d.). 1H-Indole-3-carboxylic acid, 6-chloro-5-fluoro-. [Link]

-

PubChem. (n.d.). 5-fluoro-1H-indole-3-carboxylic acid. [Link]

Sources

- 1. documents.uow.edu.au [documents.uow.edu.au]

- 2. researchgate.net [researchgate.net]

- 3. Technical documentation [docs.thermofisher.com]

- 4. Monoisotopic mass - Wikipedia [en.wikipedia.org]

- 5. Calculating Exact Masses | Mass Spectrometry Facility, University of Missouri [msfacility.missouri.edu]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. 2023 Atomic Weights [iupac.qmul.ac.uk]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Monoisotopic Mass? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. sharedresearchfacilities.wvu.edu [sharedresearchfacilities.wvu.edu]

- 11. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 12. rsc.org [rsc.org]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pubs.acs.org [pubs.acs.org]

Whitepaper: Synthesis, Mechanisms, and Applications of 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid (CAS: 920023-30-9)

Executive Summary

In the landscape of modern medicinal chemistry, halogenated indole-3-carboxylic acids serve as privileged, versatile scaffolds. Specifically, 6-chloro-5-fluoro-1H-indole-3-carboxylic acid (CAS: 920023-30-9) has emerged as a critical building block for designing highly selective modulators of complex biological targets. As a Senior Application Scientist, I have observed that the strategic placement of the 5-fluoro and 6-chloro substituents fine-tunes the lipophilicity and electron density of the indole core, enabling optimal cation-π interactions and hydrogen bonding within deep protein binding pockets[1].

This technical guide provides an authoritative breakdown of the physicochemical properties, mechanistically grounded synthetic workflows, and high-impact pharmacological applications of this essential intermediate.

Physicochemical Data & Molecular Identity

Understanding the baseline physical properties of the molecule is critical for predicting its behavior during extraction, chromatography, and formulation. Below is the consolidated data for CAS 920023-30-9[2][3].

| Property | Value |

| IUPAC Name | 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid |

| CAS Registry Number | 920023-30-9 |

| Molecular Formula | C9H5ClFNO2 |

| Molecular Weight | 213.592 g/mol |

| Density (Calculated) | 1.636 g/cm³ |

| Boiling Point (Calculated) | 455.4 °C at 760 mmHg |

| Flash Point (Calculated) | 229.2 °C |

| Refractive Index | 1.698 |

Mechanistic Causality in Synthetic Workflows

The functionalization of the indole core is not merely a sequence of reagent additions; it is a carefully orchestrated manipulation of electron density. The synthesis of 6-chloro-5-fluoro-1H-indole-3-carboxylic acid from its parent indole typically proceeds via two highly regioselective routes.

Route A: Friedel-Crafts Acylation & Hydrolysis

The reaction of the starting indole with trichloroacetyl chloride is a classic electrophilic aromatic substitution[4][5].

-

The Causality of the Reagent: Why use trichloroacetyl chloride instead of a standard acyl chloride? The highly electronegative trichloromethyl group severely depletes electron density at the adjacent carbonyl carbon. Following the Lewis acid-catalyzed acylation at the electron-rich C3 position, this extreme electron deficiency renders the carbonyl highly susceptible to nucleophilic attack by hydroxide during the subsequent basic hydrolysis step. This elegantly drives the cleavage to the target carboxylic acid while expelling chloroform as a leaving group.

Route B: Vilsmeier-Haack Formylation & Pinnick Oxidation

-

The Causality of the Scavenger: In the Pinnick oxidation step, the conversion of the intermediate 3-carbaldehyde to the carboxylic acid utilizes sodium chlorite ( NaClO2 ). A byproduct of this oxidation is hypochlorous acid (HOCl). Because the indole ring is highly sensitive to electrophilic halogenation, the addition of 2-methyl-2-butene is non-negotiable. It acts as an aggressive halogen scavenger, capturing HOCl to form a chlorohydrin, thereby preserving the integrity of the 6-chloro-5-fluoro-indole core[6].

Figure 1: Divergent synthetic workflows for 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate mandatory in-process quality control (IPC) checks.

Protocol 1: Trichloroacetylation and Hydrolysis (Route A)

-

Acylation: Dissolve 6-chloro-5-fluoro-1H-indole (1.0 equiv) in anhydrous CH2Cl2 under an inert N2 atmosphere. Cool to 0 °C.

-

Activation: Add anhydrous AlCl3 (1.2 equiv) portion-wise, followed by the dropwise addition of trichloroacetyl chloride (1.5 equiv). Stir at room temperature for 12 hours.

-

Self-Validation Check 1 (IPC): Quench a 50 µL aliquot in methanol and analyze via LC-MS. The disappearance of the starting material mass and the appearance of the intermediate ( m/z showing a distinct 4-chlorine isotopic cluster) confirms complete conversion. Do not proceed to hydrolysis without this confirmation to avoid complex purification.

-

Hydrolysis: Concentrate the reaction mixture in vacuo, redissolve the crude intermediate in a mixture of THF and 20% aqueous NaOH. Stir vigorously at 60 °C for 4 hours.

-

Isolation: Acidify the aqueous phase with 2M HCl to pH 2-3 to precipitate the target carboxylic acid. Filter, wash with cold water, and dry under high vacuum.

Protocol 2: Vilsmeier-Haack and Pinnick Oxidation (Route B)

-

Formylation: Pre-form the Vilsmeier reagent by adding POCl3 (1.2 equiv) dropwise to anhydrous DMF at 0 °C. Add a solution of the starting indole in DMF. Stir at 35 °C for 2 hours.

-

Self-Validation Check 2 (IPC): Monitor via TLC (EtOAc/Hexane 1:2). A distinct UV-active spot with a lower Rf than the starting indole indicates successful formylation. A diagnostic aldehyde proton singlet around δ 10.0 ppm in 1 H-NMR confirms C3-regioselectivity.

-

Oxidation: Dissolve the isolated aldehyde in a mixture of acetonitrile, tert-butanol, and 2-methyl-2-butene (scavenger, 30 equiv).

-

Conversion: Add an aqueous solution of NaClO2 (10 equiv) and NaH2PO4 (buffer) dropwise at 0 °C. Stir for 4 hours. Extract and crystallize to yield the final product[6].

Pharmacological Significance & Applications

The 6-chloro-5-fluoro-1H-indole-3-carboxylic acid scaffold is not a dead-end product; it is a highly sought-after precursor for several advanced therapeutics.

Direct Activation of AMPK (Diabetic Nephropathy)

Derivatives of this compound, most notably PF-06409577 , have been developed as direct activators of Adenosine Monophosphate-activated Protein Kinase (AMPK)[1]. The carboxylic acid group is converted into an amide that engages Lysine 29 and Lysine 31 in the α -subunit of AMPK. Simultaneously, the 6-chloro substituent binds in a buried lipophilic pocket, while the indole core participates in a stacked cation- π interaction with Arginine 83 of the β -subunit. This allosteric activation restores cellular energetics, offering a potent therapeutic pathway for diabetic nephropathy[6].

Modulation of α 7 Nicotinic Acetylcholine Receptors ( α 7 nAChR)

The compound is heavily utilized in the synthesis of substituted quinuclidines[7][8]. By coupling the carboxylic acid with quinuclidin-amine derivatives, researchers generate potent modulators of the α 7 nAChR. These receptors are critical mediators of angiogenesis, neurogenesis, and inflammation, making these indole-derived quinuclidines highly valuable for treating neurological disorders such as Alzheimer's disease and schizophrenia[7].

Figure 2: Allosteric activation pathway of AMPK by indole-3-carboxylic acid derivatives.

References

- US9434724B2 - Quinuclidines for modulating alpha 7 activity Source: Google Patents URL

-

Discovery and Preclinical Characterization of 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic Acid (PF-06409577), a Direct Activator of Adenosine Monophosphate-activated Protein Kinase (AMPK), for the Potential Treatment of Diabetic Nephropathy Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Page loading... [guidechem.com]

- 3. 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid (CAS 920023-30-9) | Physicochemical properties, SDS, safety information & Suppliers - chemBlink [chemblink.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. osti.gov [osti.gov]

- 7. US9434724B2 - Quinuclidines for modulating alpha 7 activity - Google Patents [patents.google.com]

- 8. US9434724B2 - Quinuclidines for modulating alpha 7 activity - Google Patents [patents.google.com]

Safety Data Sheet (SDS) and toxicity profile for 6-Chloro-5-fluoro-1h-indole-3-carboxylic acid

An In-Depth Technical Guide to the Safety Data Sheet (SDS) and Toxicological Profile of 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid

Chemical and Physical Properties

6-Chloro-5-fluoro-1H-indole-3-carboxylic acid is a halogenated indole derivative. The presence of chlorine and fluorine atoms, along with the carboxylic acid group on the indole scaffold, dictates its physicochemical properties and, by extension, its potential biological activity and toxicity.

| Property | Value | Source |

| CAS Number | 920023-30-9 | [1] |

| Molecular Formula | C₉H₅ClFNO₂ | Inferred |

| Molecular Weight | 213.60 g/mol | Inferred |

| Density | 1.636 g/cm³ (calculated) | [1] |

| Boiling Point | 455.395°C at 760 mmHg (calculated) | [1] |

| Flash Point | 229.215°C (calculated) | [1] |

| Refractive Index | 1.698 (calculated) | [1] |

Hazard Identification and GHS Classification (Projected)

A formal GHS classification for 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid has not been established. However, based on the known hazards of structurally similar compounds, a projected classification can be made. The primary analogs used for this assessment are 6-Chloro-5-fluoro-1H-indole and other halogenated indole carboxylic acids.

Projected GHS Hazard Pictograms:

Projected Signal Word: Warning

Projected Hazard Statements:

-

H302: Harmful if swallowed. (Based on acute toxicity data for related indoles).

-

H315: Causes skin irritation. (A common property of acidic and halogenated aromatic compounds).[2]

-

H319: Causes serious eye irritation. (Consistent with related indole carboxylic acids).[2]

-

H335: May cause respiratory irritation. (Common for fine organic powders).[2]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

-

P264: Wash skin thoroughly after handling.[4]

-

P280: Wear protective gloves/ eye protection/ face protection.[3]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

Toxicological Profile (Analog-Based Assessment)

The toxicological profile of 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid has not been formally determined. The following assessment is based on structure-activity relationships (SAR) and available data from related halogenated indoles and indole-3-carboxylic acid derivatives. The presence of halogens on the indole ring is known to modulate biological activity and toxicity.[5]

Acute Toxicity: While no specific LD50 data exists for this compound, a study on a novel N-mustard derivative of indole-3-carboxylic acid (T1089) reported an LD50 of 202 mg/kg in mice via intraperitoneal administration, classifying it as moderately toxic.[6] Given that 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid is a simpler molecule, its acute toxicity may be lower, but it should still be handled with care.

Irritation and Sensitization: Based on SDS information for numerous related compounds, it is prudent to assume that this compound is an irritant to the skin, eyes, and respiratory tract.[2][7] Allergic skin reactions have been noted for some indole derivatives, though this is not a universally reported hazard.

Carcinogenicity, Mutagenicity, and Reproductive Toxicity: There is no data to suggest that this compound is carcinogenic, mutagenic, or a reproductive toxin. SDS for the related 6-Chloroindole-3-carboxylic acid states that no component is identified as a carcinogen by IARC, ACGIH, NTP, or OSHA.[3] However, the absence of data does not confirm the absence of effect, and appropriate handling procedures for a novel chemical entity should be followed.

Structure-Activity Relationship Insights:

-

Halogenation of the indole ring, particularly at positions C4, C5, and C6, has been shown to enhance biological activity in some contexts, such as antifungal properties.[8] This increased activity can sometimes correlate with increased cytotoxicity.

-

Studies on various indole derivatives have demonstrated a range of biological effects, including anti-cancer and anti-inflammatory properties.[8][9] These activities are inherently linked to interactions with cellular pathways, which can also lead to toxicity.

Safe Handling and Storage

Engineering Controls: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form or creating solutions.[3] Eyewash stations and safety showers should be readily accessible.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[3]

-

Skin Protection: Wear nitrile or other appropriate chemical-resistant gloves. A lab coat or other protective clothing is also recommended.[3]

-

Respiratory Protection: If working outside of a fume hood or if dust is generated, a NIOSH-approved respirator with an appropriate particulate filter is recommended.[3]

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7]

First Aid and Emergency Procedures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[2]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[2]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Spill and Disposal Procedures

Spill Response: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. The spill area should then be cleaned with a suitable solvent and washed with soap and water. For larger spills, evacuate the area and follow institutional emergency procedures.

Waste Disposal: Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. This may involve incineration in a licensed hazardous waste disposal facility.[4]

Experimental Protocol: In-Vitro Cytotoxicity Assessment (MTT Assay)

To experimentally determine the cytotoxic potential of 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid, a standard colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed. This assay measures the metabolic activity of cells as an indicator of cell viability.

Objective: To determine the IC50 (half-maximal inhibitory concentration) of 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid in a selected cell line (e.g., HeLa, A549).

Materials:

-

Selected cancer cell line

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

6-Chloro-5-fluoro-1H-indole-3-carboxylic acid

-

DMSO (for stock solution)

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Microplate reader (570 nm wavelength)

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a 10 mM stock solution of 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid in DMSO.

-

Perform serial dilutions of the stock solution in complete medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.

-

Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include vehicle control (DMSO) and untreated control wells.

-

Incubate for 48-72 hours.

-

-

MTT Assay:

-

After incubation, add 10 µL of MTT reagent to each well.

-

Incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Shake the plate gently for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage of viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value.

-

Visualizations

Caption: Logic diagram for the analog-based hazard assessment.

Caption: Experimental workflow for the MTT cytotoxicity assay.

References

-

Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. MDPI. Available from: [Link]

-

Synthesis, Clastogenic and Cytotoxic Potential, and In Vivo Antitumor Activity of a Novel N-Mustard Based on Indole-3-carboxylic Acid Derivative. MDPI. Available from: [Link]

-

NTP Technical Report on the Toxicology Studies of Indole-3-carbinol. National Center for Biotechnology Information. Available from: [Link]

-

Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Chemistry. Available from: [Link]

-

6-Chloro-5-fluoro-1H-indole. PubChem. Available from: [Link]

-

Halogenated Indole Alkaloids from Marine Invertebrates. National Center for Biotechnology Information. Available from: [Link]

-

2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. ACS Publications. Available from: [Link]

-

Marine Indole Alkaloids—Isolation, Structure and Bioactivities. MDPI. Available from: [Link]

-

Indole-3-Carboxylic Acid Enhanced Anti-cancer Potency of Doxorubicin via Induction of Cellular Senescence in Colorectal Cells. ResearchGate. Available from: [Link]

-

1H-Indole-3-carboxylic acid, 6-chloro-5-fluoro-. Chemical Substance Information. Available from: [Link]

Sources

- 1. 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid (CAS 920023-30-9) | Physicochemical properties, SDS, safety information & Suppliers - chemBlink [chemblink.com]

- 2. researchgate.net [researchgate.net]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Clastogenic and Cytotoxic Potential, and In Vivo Antitumor Activity of a Novel N-Mustard Based on Indole-3-carboxylic Acid Derivative [mdpi.com]

- 7. 920023-30-9|6-Chloro-5-fluoro-1H-indole-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid in Cellular Models

Foreword: From Structural Analogy to Mechanistic Insight

In the landscape of drug discovery and cellular biology, the elucidation of a novel compound's mechanism of action is a pivotal step. This guide is dedicated to outlining a comprehensive strategy for investigating the cellular and molecular effects of 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid. While direct studies on this specific molecule are not yet prevalent in published literature, its structural similarity to known bioactive compounds provides a logical and scientifically sound starting point for our investigation.

A notable structural analog, 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic acid (PF-06409577), has been identified as a direct activator of AMP-activated protein kinase (AMPK)[1][2]. AMPK is a master regulator of cellular energy homeostasis, and its activation has profound implications for a multitude of cellular processes, including metabolism, cell growth, and apoptosis. This structural relationship forms the cornerstone of our central hypothesis: 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid is a modulator of the AMPK signaling pathway.

This technical guide will provide researchers, scientists, and drug development professionals with a detailed roadmap to not only test this hypothesis but also to build a comprehensive mechanistic understanding of this compound's activity in cellular models. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our approach in authoritative scientific principles.

Part 1: The Central Hypothesis - Targeting the AMPK Energy Sensing Pathway

AMPK is a heterotrimeric protein complex that acts as a cellular energy sensor. When the cellular AMP:ATP ratio rises, indicating low energy status, AMPK is activated through phosphorylation. Activated AMPK then phosphorylates a plethora of downstream targets to restore energy balance by switching on catabolic pathways that generate ATP while switching off anabolic pathways that consume ATP.

Our investigation will be guided by the hypothesis that 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid directly or indirectly leads to the activation of AMPK. The subsequent sections will outline the experimental strategy to dissect this proposed mechanism.

Caption: A streamlined workflow for investigating the mechanism of action.

Initial Compound Characterization and Handling

Prior to any biological assessment, the purity and identity of 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid must be confirmed using standard analytical techniques such as NMR, mass spectrometry, and HPLC. A stock solution, typically in DMSO, should be prepared and stored at -20°C or -80°C to ensure stability.

In Vitro Kinase Assay: Probing Direct AMPK Activation

The most direct method to determine if the compound activates AMPK is through an in vitro kinase assay using purified, recombinant AMPK enzyme.

Protocol:

-

Reaction Setup: In a 96-well plate, combine recombinant AMPK (α1β1γ1 or other desired isoforms) with a kinase buffer containing ATP and a specific AMPK substrate (e.g., a peptide substrate like SAMS peptide).

-

Compound Addition: Add varying concentrations of 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid to the reaction wells. Include a known AMPK activator (e.g., A-769662) as a positive control and a vehicle control (DMSO).

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

-

Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be achieved using various methods, such as radioactive ATP (³²P-ATP) incorporation followed by scintillation counting, or using a phosphospecific antibody in an ELISA or fluorescence-based format.

-

Data Analysis: Plot the kinase activity against the compound concentration to determine the EC50 (half-maximal effective concentration).

Causality and Trustworthiness: A dose-dependent increase in substrate phosphorylation in this cell-free system would strongly suggest a direct activation of the AMPK enzyme by the compound.

Cellular Assays: Confirming AMPK Pathway Engagement in a Biological Context

Observing AMPK activation within intact cells is crucial to validate the in vitro findings and to understand the compound's behavior in a more complex biological environment.

Protocol: Western Blotting for Phosphorylated AMPK and ACC

-

Cell Culture and Treatment: Plate a suitable cell line (e.g., HeLa, HEK293, or a cancer cell line relevant to a potential therapeutic application) and allow them to adhere overnight. Treat the cells with a dose-range of 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid for a specified time course (e.g., 1, 6, 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Antibody Incubation: Probe the membranes with primary antibodies specific for phosphorylated AMPK (p-AMPKα Thr172) and phosphorylated ACC (p-ACC Ser79), a well-characterized downstream target of AMPK. Also, probe for total AMPK and total ACC as loading controls.

-

Detection and Analysis: Use a secondary antibody conjugated to HRP or a fluorescent dye for detection. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Data Presentation:

| Treatment Group | p-AMPK/Total AMPK (Fold Change vs. Vehicle) | p-ACC/Total ACC (Fold Change vs. Vehicle) |

| Vehicle (DMSO) | 1.0 | 1.0 |

| Compound (Low Dose) | ||

| Compound (Mid Dose) | ||

| Compound (High Dose) | ||

| Positive Control (A-769662) |

Causality and Trustworthiness: A dose- and time-dependent increase in the phosphorylation of both AMPK and ACC would provide strong evidence that the compound activates the AMPK pathway in a cellular context.

Functional Cellular Assays: Assessing the Phenotypic Consequences of AMPK Activation

The ultimate goal is to understand how the compound-induced activation of the AMPK pathway translates into cellular phenotypes. Based on the known functions of AMPK, we can investigate effects on cell proliferation, survival, and metabolism.

Protocol: Cell Proliferation Assay

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of concentrations of 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid.

-

Incubation: Incubate the cells for a period that allows for several cell divisions (e.g., 48-72 hours).

-

Viability/Proliferation Measurement: Assess cell proliferation using a standard method such as the MTT, MTS, or a crystal violet assay.

-

Data Analysis: Plot the cell viability against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Protocol: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Cell Treatment: Treat cells with the compound at concentrations around the GI50 value for 24-48 hours.

-

Staining: Harvest the cells and stain them with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

-

Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.

Data Presentation:

| Treatment Group | GI50 (µM) | % Apoptotic Cells (Annexin V+) |

| Vehicle (DMSO) | > Max Concentration | Baseline |

| Compound | ||

| Positive Control (Staurosporine) |

Causality and Trustworthiness: An inhibition of cell proliferation and an induction of apoptosis that correlate with the activation of the AMPK pathway would strongly support the proposed mechanism of action. Further experiments could explore effects on the cell cycle (e.g., by flow cytometry) and the expression of apoptosis-related proteins (e.g., caspases, Bcl-2 family members) by western blotting.[3]

Part 3: Synthesizing the Evidence and Future Directions

The culmination of the experimental data will allow for a comprehensive assessment of the initial hypothesis. If 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid indeed activates AMPK, the results from the in vitro kinase assay, the cellular phosphorylation studies, and the functional assays should present a cohesive and logical narrative.

Should the data not support the AMPK activation hypothesis, the initial cellular screening data (e.g., from proliferation assays) would still be valuable and would point towards alternative mechanisms of action. In such a scenario, further unbiased screening approaches, such as transcriptomics (RNA-seq) or proteomics, could be employed to identify the affected cellular pathways.

The indole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including roles as antihypertensive agents and in cancer therapy.[4][5] The insights gained from the rigorous investigation outlined in this guide will be instrumental in defining the therapeutic potential of 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid and guiding its future development.

References

-

Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - Frontiers. Available at: [Link]

-

Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity - PubMed. Available at: [Link]

-

The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PMC. Available at: [Link]

-

Discovery and Preclinical Characterization of 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic Acid (PF-06409577), a Direct Activator of Adenosine Monophosphate-activated Protein Kinase (AMPK), for the Potential Treatment of Diabetic Nephropathy | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

-

PF-06409577 | C19H16ClNO3 | CID 71748255 - PubChem - NIH. Available at: [Link]

-

1H-Indole-3-carboxylic acid, 6-chloro-5-fluoro- — Chemical Substance Information. Available at: [Link]

-

6-Fluoro-1H-indole-3-carboxylic acid - PMC. Available at: [Link]

-

Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC. Available at: [Link]

-

Indole-3-Carboxylic Acid Enhanced Anti-cancer Potency of Doxorubicin via Induction of Cellular Senescence in Colorectal Cells - ResearchGate. Available at: [Link]

-

Development of 2-(5,6,7-Trifluoro-1 H-Indol-3-yl)-quinoline-5-carboxamide as a Potent, Selective, and Orally Available Inhibitor of Human Androgen Receptor Targeting Its Binding Function-3 for the Treatment of Castration-Resistant Prostate Cancer - PubMed. Available at: [Link]

-

Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor - MDPI. Available at: [Link]

-

6-Chloro-5-fluoroindole: A Vital Intermediate for Pharmaceutical Research. Available at: [Link]

-

Carboxylic Acid Derivatives and their Reactions - ChemTalk. Available at: [Link]

-

Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. PF-06409577 | C19H16ClNO3 | CID 71748255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 6-Chloro-5-fluoro-1H-indole-3-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

The 6-chloro-5-fluoro-1H-indole-3-carboxylic acid scaffold represents a promising frontier in medicinal chemistry. As a privileged structure, the indole nucleus is a cornerstone in numerous pharmacologically active agents.[1][2] The specific halogenation pattern of this particular derivative series offers unique physicochemical properties that can be exploited to modulate biological activity and pharmacokinetic profiles, making it a focal point for the development of novel therapeutics in areas such as oncology, infectious diseases, and cardiovascular conditions.[3][4][5]

This guide provides a comprehensive technical overview of the essential pharmacokinetic studies required to characterize novel derivatives of 6-chloro-5-fluoro-1H-indole-3-carboxylic acid. Moving beyond a mere listing of protocols, this document delves into the causality behind experimental choices, empowering researchers to design and execute robust studies that generate decision-driving data for their drug discovery programs.

I. The Strategic Imperative of Early Pharmacokinetic Assessment

In the landscape of drug development, a significant portion of candidate attrition can be attributed to suboptimal pharmacokinetic (PK) properties. Early and comprehensive in vitro and in vivo ADME (Absorption, Distribution, Metabolism, and Excretion) studies are therefore not just a regulatory requirement but a critical strategic component to de-risk projects and guide lead optimization. For derivatives of 6-chloro-5-fluoro-1H-indole-3-carboxylic acid, understanding their PK profile is paramount to translating their biological potency into clinical efficacy.

II. Foundational Physicochemical and In Vitro ADME Profiling

The journey of a drug candidate through the body is governed by its physicochemical properties and its interactions with biological systems. The following in vitro assays are fundamental to building a preliminary ADME profile.

A. Solubility and Permeability: The Gatekeepers of Absorption

A compound must be in solution to be absorbed. Therefore, determining the aqueous solubility of a new derivative is a critical first step.

Experimental Protocol: Thermodynamic Solubility Assessment

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

-

Incubation: Add an excess of the compound to a buffered aqueous solution (e.g., phosphate-buffered saline, PBS, at pH 7.4) to create a saturated solution.

-

Equilibration: Shake the solution at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

-

Quantification: Analyze the concentration of the compound in the supernatant using a suitable analytical method, such as LC-MS/MS.

Passive diffusion is a primary mechanism for the absorption of many small molecule drugs. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict this.[6]

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

-

Membrane Preparation: A filter plate is coated with a solution of a lipid (e.g., lecithin) in an organic solvent (e.g., dodecane) to form an artificial membrane.

-

Donor and Acceptor Plates: The donor plate wells are filled with the test compound dissolved in a buffer at a specific pH (e.g., pH 5.0 to mimic the upper intestine). The acceptor plate wells are filled with a buffer at a different pH (e.g., pH 7.4 to mimic physiological conditions).

-

Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated for a defined period (e.g., 4-18 hours).

-

Concentration Measurement: The concentration of the compound in both the donor and acceptor wells is determined by LC-MS/MS.

-

Permeability Calculation: The permeability coefficient (Pe) is calculated based on the change in concentration over time.

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Donor Well with Test Compound] -- "Passive Diffusion" --> B(Lipid-coated Artificial Membrane); B -- "Permeation" --> C[Acceptor Well]; subgraph "PAMPA Plate Assembly" A; B; C; end }

Caption: Workflow of the Parallel Artificial Membrane Permeability Assay (PAMPA).

B. Plasma Protein Binding: The Determinant of Free Drug Concentration

Only the unbound fraction of a drug is available to interact with its target and be cleared from the body. Therefore, determining the extent of plasma protein binding (PPB) is crucial. Equilibrium dialysis is considered the gold standard method.

Experimental Protocol: Equilibrium Dialysis for Plasma Protein Binding

-

Apparatus Setup: An equilibrium dialysis apparatus consists of two chambers separated by a semi-permeable membrane that allows the passage of small molecules but not proteins.

-

Sample Loading: One chamber is loaded with plasma (from the species of interest, e.g., human, rat) spiked with the test compound. The other chamber is loaded with a protein-free buffer (e.g., PBS).

-

Equilibration: The apparatus is incubated with gentle shaking at 37°C until equilibrium is reached (typically 4-24 hours), allowing the unbound drug to diffuse across the membrane.

-

Sample Analysis: The concentration of the compound in both the plasma and buffer chambers is measured by LC-MS/MS.

-

Calculation of Unbound Fraction: The fraction of unbound drug (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

| Parameter | High Value | Low Value | Implication |

| Fraction Unbound (fu) | > 10% | < 1% | High fu suggests more drug is available for therapeutic effect and clearance. Low fu may lead to a longer half-life and a lower volume of distribution. |

Table 1: Interpretation of Plasma Protein Binding Data.

C. Metabolic Stability: A Predictor of In Vivo Clearance

The liver is the primary site of drug metabolism, with cytochrome P450 (CYP450) enzymes playing a central role. In vitro assays using liver microsomes or hepatocytes can predict the metabolic stability of a compound.[7]

Experimental Protocol: Metabolic Stability in Liver Microsomes

-

Reaction Mixture: The test compound is incubated with liver microsomes (human or from a relevant preclinical species) and a cofactor-regenerating system (e.g., NADPH).

-

Time-Course Incubation: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: The metabolic reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).

-

Analysis: The concentration of the parent compound remaining at each time point is determined by LC-MS/MS.

-

Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

D. Cytochrome P450 Inhibition: Assessing Drug-Drug Interaction Potential

New chemical entities must be evaluated for their potential to inhibit major CYP450 isoforms, which could lead to harmful drug-drug interactions.[8]

Experimental Protocol: CYP450 Inhibition Assay (Fluorogenic)

-

Incubation: The test compound is pre-incubated with human liver microsomes and a specific fluorogenic probe substrate for each CYP isoform of interest (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).

-

Reaction Initiation: The reaction is initiated by the addition of NADPH.

-

Fluorescence Measurement: The formation of the fluorescent metabolite is monitored over time using a plate reader.

-

IC50 Determination: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is calculated.

dot graph G { node [shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; compound [label="Test Compound"]; microsomes [label="Liver Microsomes"]; substrate [label="CYP450 Probe Substrate"]; nadph [label="NADPH"]; product [label="Fluorescent Product", fillcolor="#EA4335"]; inhibition [label="Inhibition", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

}

Caption: Conceptual workflow of a CYP450 inhibition assay.

III. Definitive In Vivo Pharmacokinetic Studies in Preclinical Models

In vivo studies in animal models, typically rodents, are essential to understand the complete pharmacokinetic profile of a drug candidate and to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship.[2][4]

A. Study Design and Execution

A typical rodent PK study involves administering the compound via the intended clinical route (e.g., oral, intravenous) and collecting blood samples at various time points.

Experimental Protocol: Rodent Pharmacokinetic Study

-

Animal Model: Select a suitable rodent species (e.g., Sprague-Dawley rats, C57BL/6 mice). For oncology-focused derivatives, xenograft or syngeneic tumor models may be employed.

-

Dosing: Administer the compound at a predetermined dose. An intravenous (IV) dose is often included to determine absolute bioavailability.

-

Blood Sampling: Collect serial blood samples from each animal at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

Bioanalysis: Quantify the concentration of the drug in the plasma samples using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Use specialized software to calculate key PK parameters.

| Parameter | Description | Importance |

| Cmax | Maximum plasma concentration | Relates to efficacy and potential toxicity. |

| Tmax | Time to reach Cmax | Indicates the rate of absorption. |

| AUC | Area under the concentration-time curve | Represents total drug exposure. |

| t1/2 | Half-life | Determines dosing frequency. |

| CL | Clearance | Measures the efficiency of drug elimination. |

| Vd | Volume of distribution | Indicates the extent of drug distribution into tissues. |

| F% | Bioavailability | The fraction of the oral dose that reaches systemic circulation. |

Table 2: Key Pharmacokinetic Parameters Determined from In Vivo Studies.

dot graph G { rankdir=LR; node [shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; A [label="Compound Administration (PO/IV)"]; B [label="Serial Blood Sampling"]; C [label="Plasma Separation"]; D [label="LC-MS/MS Bioanalysis"]; E [label="Pharmacokinetic Parameter Calculation", fillcolor="#FBBC05", fontcolor="#202124"]; A -> B -> C -> D -> E; }

Caption: High-level workflow for an in vivo pharmacokinetic study.

IV. Conclusion and Future Directions

The systematic pharmacokinetic evaluation of 6-chloro-5-fluoro-1H-indole-3-carboxylic acid derivatives is a critical component of their development as potential therapeutic agents. The methodologies outlined in this guide provide a robust framework for generating the necessary data to understand the ADME properties of these compounds. By integrating these pharmacokinetic insights with pharmacodynamic and toxicology data, researchers can make informed decisions to advance the most promising candidates toward clinical development. As our understanding of this chemical space grows, so too will our ability to rationally design derivatives with optimized pharmacokinetic profiles for enhanced therapeutic benefit.

V. References

-

Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Available from: [Link]

-

Selvita. In Vitro ADME. Available from: [Link]

-

Jadhav, Y. L., et al. A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents: the design, solid phase peptide synthesis, in vitro biological evaluation, and molecular docking study. RSC Advances, 2022.

-

Volov, A. A., et al. Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity. Bioorganic & Medicinal Chemistry Letters, 2023, 90, 129349.

-

Kumar, A., et al. Recent advancements on biological activity of indole and their derivatives: A review. Chulalongkorn University Digital Collections, 2022.

-

Gyan Sanchay. Plasma Protein Binding in Drug Discovery and Development. 2008.

-

Al-Bidhany, S. A., et al. New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation. Chemistry & Biodiversity, 2024, e202301892.

-

VIMTA Labs. In Vivo Pharmacokinetic studies – Rodent and Non Rodent. Available from: [Link]

-

Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols. Available from: [Link]

-

Selvita. In Vivo Pharmacokinetic (PK) Studies - Drug Discovery. Available from: [Link]

-

BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Available from: [Link]

-

BioDuro. In Vivo PK and TK. Available from: [Link]

-

National Institutes of Health. Murine Pharmacokinetic Studies. Available from: [Link]

-

SpringerLink. Assessment of Drug Plasma Protein Binding in Drug Discovery. Available from: [Link]

-

National Institutes of Health. Mass spectrometry based high-throughput bioanalysis of low molecular weight compounds: are we ready to support personalized medicine?. Available from: [Link]

-

ACS Publications. New Methodology for Determining Plasma Protein Binding Kinetics Using an Enzyme Reporter Assay Coupling with High-Resolution Mass Spectrometry. Analytical Chemistry, 2023.

-

PubMed. Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences. Available from: [Link]

-

LCGC International. Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. 2021.

-

Revvity. In Vivo Oncology Models for Drug Discovery. 2023.

-

RSC Publishing. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. 2014.

-

Bienta. CYP450 inhibition assay (fluorogenic). Available from: [Link]

-

Nuvisan. Oncology models - In vivo pharmacology. Available from: [Link]

-

Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). Available from: [Link]

-

IQVIA Laboratories. Small and Large Molecule LC-MS. Available from: [Link]

-

MilliporeSigma. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). Available from: [Link]

-

Bioanalysis Zone. LC-MS. Available from: [Link]

-

LifeNet Health LifeSciences. CYP Inhibition Assay. Available from: [Link]

-

National Institutes of Health. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Available from: [Link]

-

Charles River Laboratories. Cytochrome P450 Assays. Available from: [Link]

-

MDPI. In Vivo Prostate Cancer Modelling: From the Pre-Clinical to the Clinical Setting. 2026.

-

National Institutes of Health. Drug discovery oncology in a mouse: concepts, models and limitations. Available from: [Link]

-

Champions Oncology. In Vivo Preclinical Mouse Models. Available from: [Link]

Sources

- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 2. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents: the design, solid phase peptide synthesis, in vitro biological evaluation, and molecular docking study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. nextsds.com [nextsds.com]

- 8. 6-Fluoro-1H-indole-3-carboxylic acid | 23077-44-3 [sigmaaldrich.com]

An In-depth Guide to the Solid-State Characterization of 6-Fluoro-1H-indole-3-carboxylic Acid: A Surrogate for Halogenated Indole Carboxylic Acids

A Note on Data Availability

A comprehensive search of public scientific databases and literature was conducted to locate the crystal structure and X-ray diffraction data for 6-Chloro-5-fluoro-1h-indole-3-carboxylic acid . As of the date of this guide, specific experimental or computationally predicted crystallographic data for this particular compound is not publicly available.

To fulfill the request for an in-depth technical guide and provide a robust framework for the analysis of such compounds, this document has been prepared on a closely related analogue: 6-Fluoro-1H-indole-3-carboxylic acid . The detailed experimental data available for this molecule allows for a thorough exploration of the crystallographic principles and analytical workflows relevant to this class of compounds. This guide is intended to serve as a comprehensive example and a methodological template for researchers, scientists, and drug development professionals working with substituted indole-3-carboxylic acids.

Authored by: Gemini, Senior Application Scientist

Abstract

Substituted indole-3-carboxylic acids are a cornerstone of medicinal chemistry, serving as vital intermediates and active pharmaceutical ingredients. Their solid-state properties, dictated by their crystal structure, are critical determinants of their stability, solubility, and bioavailability. This guide provides a detailed technical examination of the crystal structure and X-ray diffraction analysis of 6-Fluoro-1H-indole-3-carboxylic acid. We delve into the causality behind the experimental design for single-crystal X-ray diffraction, present a comprehensive analysis of the resulting structural data, and outline the protocols for powder X-ray diffraction as a complementary characterization technique. This document serves as a methodological blueprint for the structural elucidation of small organic molecules in a drug development context.

Introduction: The Significance of Crystal Structure in Drug Development

The spatial arrangement of molecules in a crystalline solid, or the crystal lattice, governs many of the bulk properties of a chemical substance. For an active pharmaceutical ingredient (API), understanding and controlling the crystal structure is paramount. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can have profound implications for a drug's therapeutic efficacy and manufacturability.

Indole-3-carboxylic acid and its derivatives are of significant interest due to their role as plant auxins and as intermediates in the synthesis of numerous pharmaceutical products. The introduction of halogen substituents, such as fluorine and chlorine, is a common strategy in medicinal chemistry to modulate the electronic and lipophilic properties of a molecule, thereby enhancing its pharmacological profile. The precise placement of these halogens can also significantly influence intermolecular interactions, leading to different crystal packing arrangements.

This guide focuses on 6-Fluoro-1H-indole-3-carboxylic acid as a case study. By examining its crystal structure, we can gain insights into the hydrogen bonding networks and other non-covalent interactions that define its solid-state architecture. This knowledge is crucial for predicting the behavior of related molecules, such as the titular 6-Chloro-5-fluoro-1h-indole-3-carboxylic acid, and for the rational design of crystalline materials with desired physicochemical properties.

Physicochemical Properties

A summary of the known physicochemical properties of 6-Fluoro-1H-indole-3-carboxylic acid is presented below.

| Property | Value | Source |

| Molecular Formula | C₉H₆FNO₂ | [1] |

| Molecular Weight | 179.15 g/mol | [1] |

| CAS Number | 23077-44-3 | [1] |

| Physical Form | Solid | [1] |

| Melting Point | 242-244 °C | [1] |

| Boiling Point | 422.2 °C at 760 mmHg | [1] |

| Density (calculated) | 1.510 ± 0.06 g/cm³ | [1] |

Single-Crystal X-ray Diffraction: The Definitive Structure